

Comprehensive Acute Toxicity Profiling of 4-Chloro-2-methylthiobenzamide

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Compound of Interest

Compound Name: 4-Chloro-2-methylthiobenzamide

CAS No.: 24247-80-1

Cat. No.: B1416508

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Mechanisms, Protocols, and Risk Assessment Framework

Executive Summary & Chemical Identity[1][2][3]

4-Chloro-2-methylthiobenzamide (C₈H₈ClNOS) presents a distinct toxicological profile driven by its dual-functional nature: the stability of the benzamide core and the metabolic reactivity of the ortho-methylthio (-SMe) substituent. Unlike simple benzamides, the presence of the sulfur moiety introduces susceptibility to S-oxidation, a pathway frequently linked to bioactivation and hepatic stress.

This guide provides a standardized, self-validating framework for evaluating the acute toxicity of this compound. It moves beyond generic testing, integrating Structure-Activity Relationship (SAR) insights to optimize experimental design under OECD Guidelines.

Chemical Determinants of Toxicity

| Feature | Structural Moiety | Toxicological Implication |
|-------------------|-----------------------------------|---|
| Core Scaffold | Benzamide (Ar-CONH ₂) | CNS depression (high dose); potential for amide hydrolysis. |
| Metabolic Handle | o-Methylthio (-SMe) | Primary Driver: Subject to S-oxidation by FMO/CYP450 to sulfoxide/sulfone. Potential for redox cycling. |
| Electronic Effect | p-Chloro (-Cl) | Electron-withdrawing; blocks para-metabolism, forcing metabolism to the sulfur or amide group. |
| Lipophilicity | Hydrophobic substitutions | Predicted LogP ~2.0–2.5. Requires lipid-based vehicles (Corn Oil/PEG) for bioavailability. |

Experimental Strategy: Vehicle Selection & Formulation

The validity of an acute toxicity study rests on bioavailability. **4-Chloro-2-methylthiobenzamide** is sparingly soluble in water. Administering it as a coarse suspension in water will result in erratic absorption and false negatives (low toxicity due to low exposure).

Formulation Protocol

Objective: Create a homogeneous solution or stable suspension for oral gavage.

- Primary Vehicle: Corn Oil or PEG 400.
 - Rationale: The lipophilic -SMe and -Cl groups suggest good solubility in lipids.
- Alternative: 0.5% Methylcellulose (aqueous) with 1% Tween 80.
 - Use Case: If lipid vehicles affect downstream metabolic assays.

- Stability Check:
 - Verify stability of the SMe group in solution. Avoid oxidizing vehicles (e.g., old PEG with peroxides) which could prematurely convert the parent to the sulfoxide.

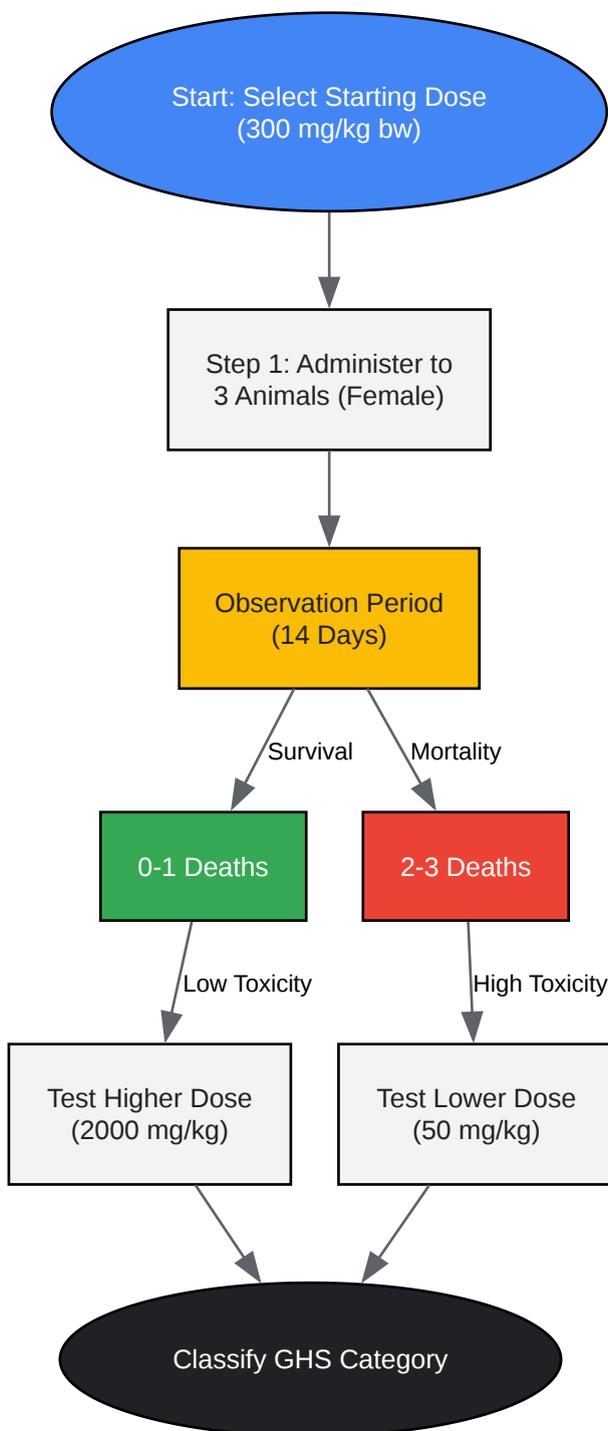
Core Protocol: Acute Oral Toxicity (OECD 423)

We utilize the Acute Toxic Class Method (OECD 423). This stepwise procedure minimizes animal usage while providing a robust GHS classification.

The Stepwise Workflow

Instead of calculating a precise LD50 (which is statistically expensive), we determine the cutoff value for risk classification.

Starting Dose: Based on SAR with similar thio-benzamides, a starting dose of 300 mg/kg is recommended. (Benzamides are rarely Category 1 toxins).



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Figure 1: Decision tree for OECD 423 execution. The workflow adapts based on mortality, drastically reducing animal use compared to classical LD50 designs.

Clinical Observation Parameters

For this specific compound, observers must look for signs of Sulfur-Induced CNS/Hepatic stress:

- Immediate (0-4h): Sedation, ataxia (Benzamide effect).
- Delayed (24-72h): Jaundice (icterus), piloerection, weight loss (Hepatotoxicity from S-oxidation metabolites).

Mechanistic Toxicology: The S-Oxidation Pathway

Understanding the why behind the toxicity is crucial for drug development. The 2-methylthio group is not inert; it is a metabolic "soft spot."

Metabolic Activation Hypothesis

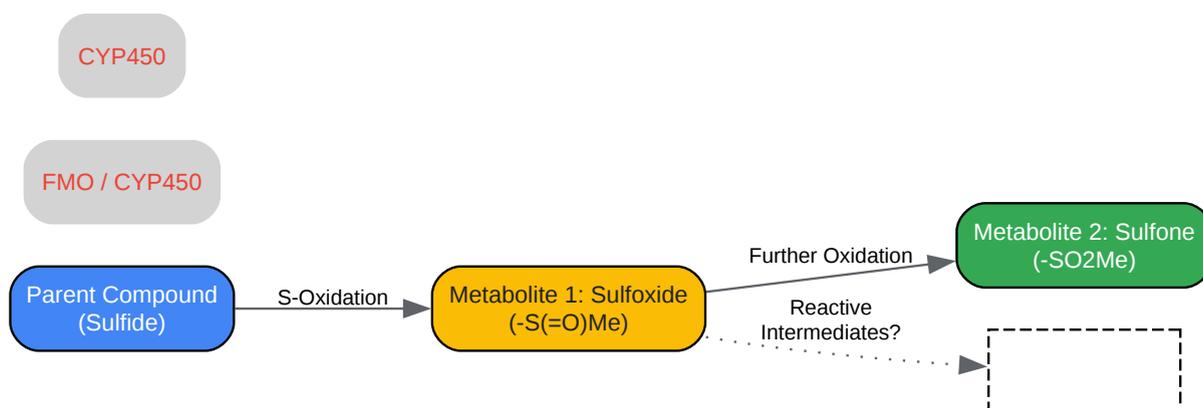
The Flavin-containing Monooxygenases (FMOs) and Cytochrome P450s will sequentially oxidize the sulfide to a sulfoxide and then a sulfone.

- Phase I: **4-Chloro-2-methylthiobenzamide**

Sulfoxide (Polar, potentially reactive).

- Phase II: 4-Chloro-2-methylsulfonylbenzamide (Sulfone).

While sulfones are often stable, the intermediate sulfoxides can sometimes undergo rearrangement or act as weak electrophiles, depleting hepatic Glutathione (GSH).



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Figure 2: Predicted metabolic trajectory. The conversion from Sulfide to Sulfoxide is the critical bioactivation step.

Histopathology Targets

If mortality or morbidity occurs, necropsy must focus on:

- Liver: Centrilobular hypertrophy or necrosis (indicative of P450 induction or reactive metabolite damage).
- Kidney: Renal tubular necrosis (common with halogenated benzamides).

Data Interpretation & GHS Classification

Upon completion of the OECD 423 study, the compound is categorized to inform handling and labeling.

| Observed Mortality (at 300 mg/kg) | Estimated LD50 Range | GHS Category | Signal Word |
|--------------------------------------|-------------------------|------------------------------|-------------|
| 0/3 Deaths | 300 < LD50 < 2000 | Category 4 | Warning |
| 2/3 or 3/3 Deaths | 50 < LD50 < 300 | Category 3 | Danger |
| 0/3 Deaths at 2000 mg/kg | LD50 > 2000 | Category 5 / Unclassified | (None) |

Predicted Outcome: Based on read-across from 4-chlorobenzamide (LD50 mouse oral ~1100 mg/kg) and thiobenzamide derivatives, Category 4 (Harmful if swallowed) is the most probable classification. The methylthio group generally reduces acute lethality compared to the naked thioamide (C=S), but may increase chronic liver burden.

References

- OECD. (2001). Test No. 423: Acute Oral Toxicity - Acute Toxic Class Method. OECD Guidelines for the Testing of Chemicals. [Link](#)

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